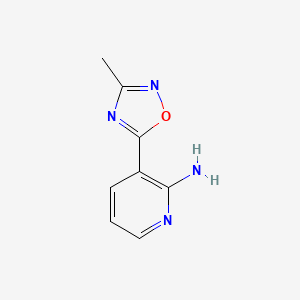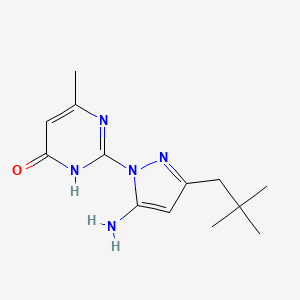![molecular formula C8H7NO2S B11787608 2-(Hydroxymethyl)benzo[d]thiazol-6-ol](/img/structure/B11787608.png)
2-(Hydroxymethyl)benzo[d]thiazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)benzo[d]thiazol-6-ol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[d]thiazol-6-ol typically involves the reaction of 2-aminobenzenethiol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring . The reaction conditions usually involve heating the reactants in a solvent such as ethanol or water, with the addition of a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)benzo[d]thiazol-6-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a benzothiazoline derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)benzo[d]thiazol-6-ol.
Reduction: Formation of 2-(Hydroxymethyl)benzo[d]thiazoline.
Substitution: Formation of 2-(Halomethyl)benzo[d]thiazol-6-ol derivatives.
Applications De Recherche Scientifique
2-(Hydroxymethyl)benzo[d]thiazol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease, due to its ability to inhibit monoamine oxidase enzymes
Industry: Used in the production of dyes, pigments, and photographic sensitizers.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)benzo[d]thiazol-6-ol involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, it acts as an inhibitor of monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters in the brain, potentially alleviating symptoms of neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylbenzo[d]thiazol-6-ol
- 2-Aminobenzenethiol
- 2-(Carboxymethyl)benzo[d]thiazol-6-ol
Uniqueness
2-(Hydroxymethyl)benzo[d]thiazol-6-ol is unique due to its hydroxymethyl group, which imparts specific chemical reactivity and biological activity. This functional group allows for various chemical modifications, making it a versatile compound for the synthesis of derivatives with potential therapeutic applications .
Propriétés
Formule moléculaire |
C8H7NO2S |
|---|---|
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C8H7NO2S/c10-4-8-9-6-2-1-5(11)3-7(6)12-8/h1-3,10-11H,4H2 |
Clé InChI |
WRBCENRPKOGWJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)SC(=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B11787566.png)
![benzyl 3-[(2S)-azetidin-2-yl]piperidine-1-carboxylate](/img/structure/B11787581.png)
![(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxy)cyclopropyl)methanol](/img/structure/B11787587.png)


![tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11787614.png)

